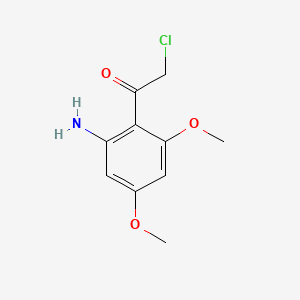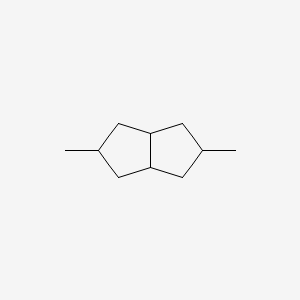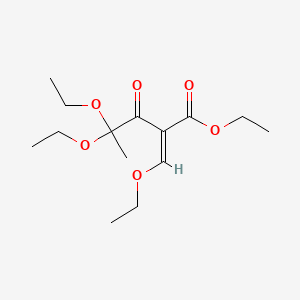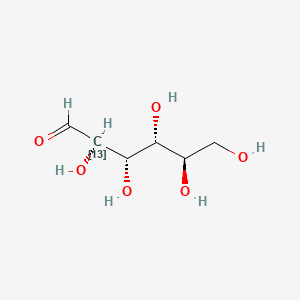![molecular formula C10H11NO3S B13831665 2-[(1,1-Dioxo-2,3-dihydrothiophen-3-yl)amino]phenol](/img/structure/B13831665.png)
2-[(1,1-Dioxo-2,3-dihydrothiophen-3-yl)amino]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1,1-Dioxo-2,3-dihydrothiophen-3-yl)amino]phenol is a chemical compound with a unique structure that includes a thiophene ring and a phenol group
Méthodes De Préparation
The synthesis of 2-[(1,1-Dioxo-2,3-dihydrothiophen-3-yl)amino]phenol can be achieved through several synthetic routes. One common method involves the acylation and Michael addition reactions. The preparation of similar compounds, such as (2-oxo-2,3-dihydroimidazo [1,2-a]pyridin-3-yl)acetic acids, can provide insights into the synthesis of this compound. Industrial production methods may involve the use of bases or phase transfer conditions with carbon disulfide, followed by alkylation.
Analyse Des Réactions Chimiques
2-[(1,1-Dioxo-2,3-dihydrothiophen-3-yl)amino]phenol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include carbon disulfide and phenyl isothiocyanate. The major products formed from these reactions can include ketene dithioacetals and acetals.
Applications De Recherche Scientifique
This compound has several scientific research applications. In chemistry, it is used for the synthesis of acetic acid derivatives and other related compounds. In biology, it can be used to study gene expression and molecular biology interactions. In industry, it can be used for the production of pharmaceutical intermediates and fine chemicals .
Mécanisme D'action
The mechanism of action of 2-[(1,1-Dioxo-2,3-dihydrothiophen-3-yl)amino]phenol involves its interaction with molecular targets and pathways. The compound may exert its effects through the modulation of gene expression and cellular mechanisms. The specific molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
2-[(1,1-Dioxo-2,3-dihydrothiophen-3-yl)amino]phenol can be compared with other similar compounds such as (diphenylmethylene-amino) acetic acid and (1,1-dioxido-2,3-dihydro-1H-1lambda6-thiophen-3-ylamino)-acetic acid. These compounds share similar structural features but may differ in their reactivity and applications. The uniqueness of this compound lies in its specific combination of a thiophene ring and a phenol group, which may confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H11NO3S |
|---|---|
Poids moléculaire |
225.27 g/mol |
Nom IUPAC |
2-[(1,1-dioxo-2,3-dihydrothiophen-3-yl)amino]phenol |
InChI |
InChI=1S/C10H11NO3S/c12-10-4-2-1-3-9(10)11-8-5-6-15(13,14)7-8/h1-6,8,11-12H,7H2 |
Clé InChI |
YGKSWEIBUNVXTM-UHFFFAOYSA-N |
SMILES canonique |
C1C(C=CS1(=O)=O)NC2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![L-Alanine, 3-[(R)-butylsulfinyl]-](/img/structure/B13831583.png)







![(6R,7R)-7-amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride](/img/structure/B13831640.png)





